molecular formula C9H14ClN B13654601 (2-Ethylphenyl)methanamine hydrochloride

(2-Ethylphenyl)methanamine hydrochloride

Cat. No.: B13654601
M. Wt: 171.67 g/mol
InChI Key: BYLWFKPMPMYNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethylphenyl)methanamine hydrochloride is an organic compound featuring a benzene ring substituted with an ethyl group at the 2-position and a methanamine group (-CH₂NH₂) attached to the same ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Its molecular formula is C₉H₁₄ClN, with a molecular weight of 171.67 g/mol.

This compound is structurally classified as a substituted benzylamine derivative. The ethyl group introduces steric and electronic effects that influence its reactivity, binding affinity, and biological interactions.

Properties

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

IUPAC Name

(2-ethylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C9H13N.ClH/c1-2-8-5-3-4-6-9(8)7-10;/h3-6H,2,7,10H2,1H3;1H

InChI Key

BYLWFKPMPMYNQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylphenyl)methanamine hydrochloride typically involves the reaction of 2-ethylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods

Industrial production of (2-Ethylphenyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The final product is often purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(2-Ethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Ethylphenyl)methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below compares (2-Ethylphenyl)methanamine hydrochloride with key structural analogs, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Structural Features Biological Activities Key Differences
(2-Ethylphenyl)methanamine hydrochloride C₉H₁₄ClN 2-ethylphenyl group + methanamine backbone Limited direct data; inferred potential: receptor binding, antimicrobial activity Ethyl group enhances lipophilicity and steric bulk compared to smaller substituents
(2-Methoxyphenyl)(phenyl)methanamine hydrochloride [] C₁₄H₁₆ClNO 2-methoxyphenyl + phenyl groups Higher antibacterial activity (vs. chloro-substituted analogs) Methoxy group increases electron density, altering reactivity and target affinity
1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride [] C₁₀H₁₆ClNO Multi-substituted (methoxy + two methyl groups) Neuropharmacological potential (e.g., serotonin receptor interactions) Multiple substituents increase steric hindrance and reduce solubility
(5-Methylpyridin-2-yl)methanamine hydrochloride [] C₈H₁₂ClN₂ Pyridine ring with methyl and methanamine groups Enhanced chemical reactivity in heterocyclic systems Pyridine ring introduces basicity and hydrogen-bonding capabilities
(2-Ethyl-1,3-thiazol-4-yl)methanamine hydrochloride [] C₆H₁₀ClN₂S Thiazole ring with ethyl and methanamine groups Antimicrobial, antifungal, and antitumor activities Thiazole moiety confers metabolic stability and cytotoxicity

Research Findings and Mechanistic Insights

Solubility and Stability
  • Hydrochloride salts universally improve water solubility.

Contradictions and Limitations

  • Receptor Binding: Substituent positioning (e.g., 2- vs. 3-methoxy in phenoxyethylamines) drastically alters receptor affinity, as seen in , where 2-methoxyphenoxy derivatives target 5-HT1A receptors, whereas 3-methoxy analogs may lack this specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.